The Discovery and Synthesis of cIAP1 Ligand 4: A Technical Guide for Drug Development Professionals
The Discovery and Synthesis of cIAP1 Ligand 4: A Technical Guide for Drug Development Professionals
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) has emerged as a critical target in oncology and immunology due to its role as an E3 ubiquitin ligase that regulates inflammatory signaling and cell death pathways. The development of ligands that bind to cIAP1 is a key strategy in the generation of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific disease-causing proteins. This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of a notable cIAP1 ligand, referred to herein as cIAP1 Ligand 4. This document details the scientific background, synthesis protocols, quantitative biological data, and the signaling pathways associated with cIAP1 modulation.
Introduction to cIAP1 and Its Role in Cellular Signaling
Cellular Inhibitor of Apoptosis Protein 1 (cIAP1) is a member of the inhibitor of apoptosis (IAP) protein family, characterized by the presence of baculoviral IAP repeat (BIR) domains.[1] cIAP1 possesses a C-terminal RING (Really Interesting New Gene) finger domain, which confers E3 ubiquitin ligase activity.[2] This enzymatic function is central to its role in regulating key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.
cIAP1, in a complex with cIAP2 and TRAF2/3, is a critical regulator of both the canonical and non-canonical NF-κB signaling pathways.[3] In the non-canonical pathway, cIAP1 mediates the ubiquitination and subsequent proteasomal degradation of NF-κB-inducing kinase (NIK), thereby suppressing this pathway in resting cells.[3] Upon stimulation by certain cytokines, the cIAP1/2-TRAF2/3 complex is recruited to the receptor, leading to the auto-ubiquitination and degradation of cIAP1/2 and TRAF3. This stabilizes NIK, allowing for the activation of the non-canonical NF-κB pathway.
Furthermore, cIAP1 is involved in the TNFR1 signaling complex, where it ubiquitinates RIPK1, leading to the recruitment of downstream signaling molecules and the activation of the canonical NF-κB pathway and cell survival.[4] Dysregulation of cIAP1 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention. Small molecule mimetics of the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases) can bind to the BIR3 domain of cIAP1, inducing a conformational change that promotes its E3 ligase activity and subsequent auto-ubiquitination and degradation. This leads to the stabilization of NIK and activation of the non-canonical NF-κB pathway, which can result in TNFα-dependent apoptosis in cancer cells.
The ability of small molecules to induce the degradation of cIAP1 has made them valuable components in the development of PROTACs. In a PROTAC, a cIAP1 ligand is connected via a linker to a ligand for a target protein of interest. This brings cIAP1 into close proximity with the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Discovery and Development of cIAP1 Ligand 4
cIAP1 Ligand 4 is a potent E3 ligase ligand utilized in the synthesis of PROTACs. Its development is part of a broader effort to create effective IAP-based PROTACs for various therapeutic targets. The discovery of this ligand is detailed in the work by Miah et al. (2021) in the context of optimizing a series of RIPK2 PROTACs.[5] The study aimed to identify IAP binders that could be incorporated into potent PROTACs with favorable pharmacokinetic properties.
The development of cIAP1 ligands often starts from known SMAC mimetics. These compounds are designed to mimic the N-terminal AVPI (alanine-valine-proline-isoleucine) motif of the SMAC protein, which is the endogenous antagonist of IAPs. Structure-activity relationship (SAR) studies have led to the optimization of these peptidomimetic compounds into more drug-like small molecules with high affinity for the BIR3 domain of cIAP1.
While the specific discovery narrative of "cIAP1 Ligand 4" as a standalone entity is not extensively documented, its inclusion in the RIPK2 PROTAC optimization study by Miah et al. highlights its utility as an effective cIAP1-recruiting moiety. The research focused on modifying the linker and the IAP-binding component of the PROTACs to improve properties such as solubility and metabolic stability.
Synthesis of cIAP1 Ligand 4
The synthesis of cIAP1 Ligand 4, as inferred from the general procedures for IAP ligands in the supplementary information of Miah et al. (2021), involves a multi-step synthetic route. A representative synthetic scheme is provided below.
Scheme 1: Representative Synthesis of a cIAP1 Ligand Core Structure
Caption: A generalized synthetic workflow for the core of a cIAP1 ligand.
Detailed Experimental Protocol (Hypothetical, based on common synthesis of similar compounds):
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Step 1: Amide Coupling. To a solution of a suitable Boc-protected amino acid (Starting Material A, 1.0 eq) in a solvent such as dimethylformamide (DMF), a coupling agent like HATU (1.1 eq) and a base such as diisopropylethylamine (DIPEA, 2.0 eq) are added. The mixture is stirred for a few minutes before the addition of the amine component (Starting Material B, 1.0 eq). The reaction is stirred at room temperature until completion, as monitored by LC-MS. The product (Intermediate 1) is then isolated by aqueous workup and extraction.
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Step 2: Boc Deprotection. Intermediate 1 is dissolved in a solvent like dichloromethane (B109758) (DCM), and trifluoroacetic acid (TFA) is added. The reaction is stirred at room temperature until the deprotection is complete. The solvent is then removed under reduced pressure to yield the deprotected amine (Intermediate 2) as a TFA salt.
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Step 3: Final Coupling. The crude Intermediate 2 is dissolved in DMF, and another N-protected amino acid derivative is coupled to it using HATU and DIPEA, similar to Step 1. After the reaction is complete, the final product is purified by preparative HPLC to yield the desired cIAP1 ligand core (Final Ligand Core). Further modifications, such as the introduction of the difluorophenyl group, would be carried out in subsequent steps.
Disclaimer: This is a generalized protocol. The exact reagents, conditions, and purification methods for cIAP1 Ligand 4 can be found in the supplementary information of Miah AH, et al. J Med Chem. 2021 Sep 9;64(17):12978-13003.
Quantitative Biological Data
The biological activity of cIAP1 Ligand 4 is primarily assessed through its incorporation into PROTACs and the subsequent evaluation of the degradation of the target protein. The key parameters measured are the half-maximal degradation concentration (DC50) and the maximal degradation (Dmax) of the target protein. Additionally, the binding affinity of the ligand to the cIAP1 BIR3 domain is a critical determinant of its efficacy.
The following table summarizes the quantitative data for a representative RIPK2 PROTAC incorporating a cIAP1 ligand similar to cIAP1 Ligand 4, as reported by Miah et al. (2021).[5]
| Compound (PROTAC) | cIAP1 Ligand | RIPK2 Binder | RIPK2 DC50 (nM) in THP-1 cells | RIPK2 Dmax (%) in THP-1 cells |
| Compound 20 | Similar to cIAP1 Ligand 4 | GSK-A | 0.03 | >95 |
Data extracted and adapted from Miah AH, et al. J Med Chem. 2021.
Experimental Protocols
cIAP1 BIR3 Domain Binding Assay (Fluorescence Polarization)
This assay is used to determine the binding affinity (Ki) of a ligand for the cIAP1 BIR3 domain.
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Principle: A fluorescently labeled probe that binds to the cIAP1 BIR3 domain is used. When the probe is bound to the larger protein, it tumbles slower in solution, resulting in a higher fluorescence polarization signal. A test compound that competes with the probe for binding will displace it, leading to a decrease in the fluorescence polarization signal.
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Protocol:
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Recombinant human cIAP1 BIR3 domain protein is diluted in assay buffer.
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A fluorescently labeled SMAC-derived peptide probe is added to the protein solution.
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The test compound (cIAP1 Ligand 4) is serially diluted and added to the protein-probe mixture in a microplate.
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The plate is incubated at room temperature to allow the binding to reach equilibrium.
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Fluorescence polarization is measured using a suitable plate reader.
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The data is analyzed to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
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Cellular cIAP1 Degradation Assay (Western Blot)
This assay is used to confirm that the cIAP1 ligand induces the degradation of cIAP1 in cells.
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Protocol:
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Cells (e.g., a cancer cell line known to be sensitive to SMAC mimetics) are seeded in a multi-well plate and allowed to adhere overnight.
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The cells are treated with various concentrations of the cIAP1 ligand for a specified period (e.g., 4, 8, or 24 hours).
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After treatment, the cells are lysed, and the total protein concentration is determined using a BCA assay.
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Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is blocked and then incubated with a primary antibody specific for cIAP1. An antibody for a loading control (e.g., GAPDH or β-actin) is also used.
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The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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The intensity of the cIAP1 band is quantified and normalized to the loading control to determine the extent of degradation.
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Target Protein Degradation Assay for PROTACs (Western Blot or In-Cell Western)
This assay is used to measure the ability of a PROTAC containing cIAP1 Ligand 4 to degrade a specific target protein.
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Protocol:
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Cells expressing the target protein are treated with the PROTAC at various concentrations for a set time.
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Cell lysates are prepared and analyzed by Western blot as described in section 5.2, using a primary antibody specific for the target protein.
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Alternatively, an In-Cell Western assay can be performed. In this method, cells are fixed and permeabilized in the plate after treatment.
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The cells are then incubated with a primary antibody against the target protein and a normalization antibody (e.g., for total protein).
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Fluorescently labeled secondary antibodies are used for detection, and the fluorescence intensity is read on a plate reader.
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The DC50 and Dmax values are calculated from the dose-response curve.
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Signaling Pathways and Experimental Workflows
The mechanism of action of a cIAP1 ligand, both as a standalone agent and as part of a PROTAC, involves the hijacking of the ubiquitin-proteasome system.
Caption: Workflow of PROTAC-mediated protein degradation using a cIAP1 ligand.
As a standalone agent, a SMAC mimetic like cIAP1 Ligand 4 induces the auto-ubiquitination and degradation of cIAP1 itself.
Caption: Mechanism of cIAP1 ligand-induced auto-degradation of cIAP1.
Conclusion
cIAP1 Ligand 4 represents a significant tool in the development of targeted protein degraders. Its ability to potently recruit cIAP1 to proteins of interest has been demonstrated in the successful creation of highly effective PROTACs. This technical guide has provided an overview of the discovery, synthesis, and biological characterization of this important molecule. The detailed experimental protocols and an understanding of the underlying signaling pathways will aid researchers and drug development professionals in the continued exploration and application of cIAP1-based therapeutics. As the field of targeted protein degradation continues to evolve, the development and optimization of cIAP1 ligands will undoubtedly remain a key area of focus.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of S-2-((S)-3-(4-chlorophenyl)-N'-((4-chlorophenyl)sulfonyl)-4-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamido)-3-(methyl-d3 )butanamide-d5 , octadeuterated JD5037 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of a Series of RIPK2 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
